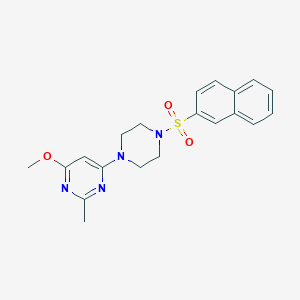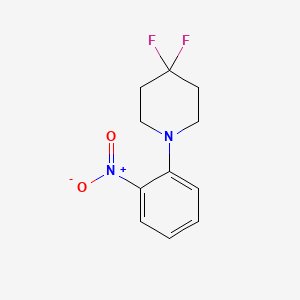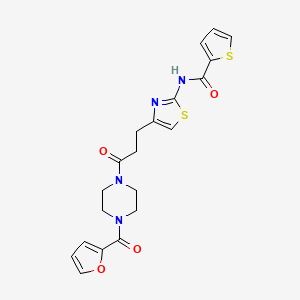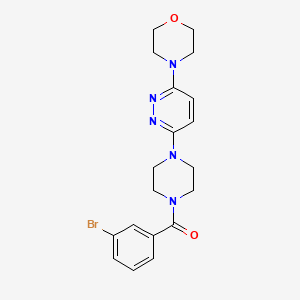
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide, also known as CP-690,550, is a chemical compound that belongs to the family of Janus Kinase (JAK) inhibitors. It was first synthesized in 2005 by Pfizer, Inc. and has since been extensively studied for its potential therapeutic applications in various diseases.
作用机制
JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, which regulate the immune response and inflammation. 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide inhibits the activity of JAK enzymes, thereby reducing the production of pro-inflammatory cytokines and inhibiting the immune response.
Biochemical and Physiological Effects:
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide has been shown to have significant anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and tumor necrosis factor-α. It also inhibits the activation and proliferation of immune cells such as T cells and B cells.
实验室实验的优点和局限性
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to inhibit the immune response and inflammation. However, it also has some limitations, including its potential toxicity and off-target effects.
未来方向
There are several potential future directions for research on 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide, including:
1. Further studies on its efficacy and safety in various diseases, including autoimmune diseases, cancer, and infectious diseases.
2. Development of new JAK inhibitors with improved selectivity and reduced toxicity.
3. Exploration of the potential use of 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide in combination with other drugs for synergistic effects.
4. Investigation of the role of JAK enzymes in various physiological processes and diseases.
5. Development of new methods for the synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide and other JAK inhibitors.
In conclusion, 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of JAK enzymes, which play a key role in the immune response and inflammation. Further research is needed to fully understand its efficacy and safety in various diseases and to develop new JAK inhibitors with improved selectivity and reduced toxicity.
合成方法
The synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide involves a series of chemical reactions starting from 2-chloro-4-methylpyridine. The compound is first converted to 2-chloro-4-methylpyridine-3-carboxylic acid, which is then reacted with thionyl chloride to form 2-chloro-4-methylpyridine-3-sulfonyl chloride. Finally, this compound is reacted with 2-chloro-4-methylphenylamine to yield 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide.
科学研究应用
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which play a key role in the immune response and inflammation.
属性
IUPAC Name |
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-4-5-10(9(13)7-8)16-19(17,18)11-3-2-6-15-12(11)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUABTGHKMJQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[2-oxo-2-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]ethyl]prop-2-enamide](/img/structure/B2780142.png)

![methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride](/img/structure/B2780148.png)



![4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline](/img/structure/B2780155.png)


![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(2-furyl)ethyl]propanamide](/img/structure/B2780159.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2780161.png)

![2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2780164.png)